methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate
Overview
Description
“Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate” is a chemical compound . It’s related to the 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine family .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[2,3-b][1,4]oxazine ring with a methyl ester group at the 7-position . The empirical formula is C9H10N2O3 .
Physical and Chemical Properties Analysis
The compound is a solid . Its empirical formula is C9H10N2O3 , and its molecular weight would be approximately 194.19 g/mol.
Scientific Research Applications
Synthesis of Functionalized Pyrido and Imidazo Derivatives
Researchers have explored the synthesis of various pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives using related compounds. These syntheses involve reactions with different aminopyridines and haloacetates, leading to a range of structurally diverse products. Such synthetic routes have implications for developing novel compounds with potential pharmaceutical applications (Arrault et al., 2002).
Development of Pyrido Oxazines as Pharmaceutical Templates
The benzo[1,4]-oxazine ring system, including its pyridine derivatives, has garnered attention in pharmaceutical research. Efforts have been made to synthesize pyrido[2,3-b][1,4]oxazine derivatives, exploring various synthetic approaches and potential applications in drug discovery (Gim et al., 2007).
Synthesis of Pyrido Diazepine Diones
A series of pyrido[3,2-e][1,4]-diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones have been synthesized using a condensation method. These compounds are formed through reactions involving α-amino acid methyl ester derivatives, indicating potential for creating structurally novel bioactive molecules (El Bouakher et al., 2011).
Exploration of Pyrido Pyrimidines and Oxazines
Methods for synthesizing new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives have been developed. These methods involve reactions of acylated aminopyrimidines under specific conditions, leading to various pyrido and pyrimidino derivatives. Such research expands the scope of synthetic organic chemistry and potential pharmaceutical applications (Komkov et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-13-9(12)6-4-7-8(11-5-6)14-3-2-10-7/h4-5,10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBYQHRSVPSNCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)OCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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